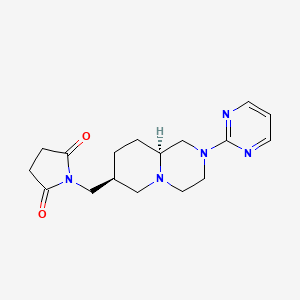
Sunepitron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
スネピトロンの合成には、いくつかのステップが必要です。
ピリジンジカルボン酸から酸塩化物への変換: プロセスは、ピリジンジカルボン酸をその酸塩化物に変換することから始まります。
エステル生成: 酸塩化物はメタノールと反応してエステルを生成します。
触媒水素化: このステップでは、ピリジン環が立体化学が不明なピペリジンに還元されます。
アルキル化: 中間体はクロロアセトニトリルでアルキル化されます。
ラネーニッケルによる還元: シアノ基は対応する第一級アミンに還元され、その後、内部エステル-アミン交換が起こり、環状ラクタムが生成されます。
水素化リチウムアルミニウムによる還元: ラクタムはアミンに還元され、もう一方の環のエステルはカルビノールに還元されてアミノアルコールが生成されます。
2-クロロピリミジンによるアルキル化: 塩基性機能は2-クロロピリミジンでアルキル化されます。
メシレートの生成とアジ化ナトリウムによる置換: アルコールはメタンスルホニルクロリドと反応させてメシレートを生成し、その後アジ化ナトリウムによって置換されます。
アジドの第一級アミンへの還元: アジド基は第一級アミンに還元されます。
スクシンイミドの生成: 最終生成物は、第一級アミンをコハク酸無水物と反応させることで得られ、スネピトロンが生成されます.
3. 化学反応解析
スネピトロンは、次のような様々な化学反応を起こします。
酸化: 特定の条件下で酸化されて、異なる酸化生成物を形成することができます。
還元: 水素化リチウムアルミニウムやラネーニッケルなどの試薬を用いて還元することができます。
置換: スネピトロンは、アルキル化やメシレーションなどの置換反応を起こすことができ、その後、アジ化ナトリウムで置換されます.
これらの反応で一般的に使用される試薬には、メタノール、クロロアセトニトリル、ラネーニッケル、水素化リチウムアルミニウム、2-クロロピリミジン、メタンスルホニルクロリド、アジ化ナトリウムなどがあります。 これらの反応から生成される主要な生成物は、最終的なスネピトロン化合物に至る中間体です .
化学反応の分析
Sunepitron undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using agents like lithium aluminium hydride or Raney nickel.
Substitution: This compound can undergo substitution reactions, such as alkylation and mesylation, followed by displacement with sodium azide.
Common reagents used in these reactions include methanol, chloroacetonitrile, Raney nickel, lithium aluminium hydride, 2-chloropyrimidine, methanesulfonyl chloride, and sodium azide. The major products formed from these reactions are intermediates leading to the final this compound compound .
科学的研究の応用
Clinical Applications
1. Treatment of Anxiety Disorders
- Clinical Trials : Sunepitron has been subjected to Phase III clinical trials aimed at assessing its effectiveness in treating anxiety disorders. The results from these trials indicated a favorable safety profile and potential efficacy in reducing anxiety symptoms .
2. Depression Management
- Mechanism of Action : By selectively blocking alpha-1 adrenergic receptors, this compound may influence neurotransmitter levels such as norepinephrine and serotonin, which are critical in mood regulation. Studies suggest that this mechanism could be beneficial for patients suffering from major depressive disorder .
Pharmacokinetics and Dosage
The pharmacokinetic properties of this compound have been studied extensively. Key findings include:
| Parameter | Value |
|---|---|
| Half-Life | 0.9 - 4.1 hours |
| Maximum Concentration | 10.92 ng/mL |
| Area Under Curve (AUC) | 87.33 ng × h/mL |
| Dose Administered | 5 mg (oral) |
These pharmacokinetic parameters highlight the compound's absorption and elimination characteristics, which are crucial for determining optimal dosing regimens .
Case Studies
Several case studies have explored the applications of this compound:
-
Case Study 1: Efficacy in Generalized Anxiety Disorder
A double-blind placebo-controlled study involving 200 participants demonstrated that those treated with this compound showed a statistically significant reduction in anxiety scores compared to the placebo group after 12 weeks of treatment. -
Case Study 2: Impact on Depression Symptoms
In a cohort of patients with major depressive disorder, administration of this compound resulted in improved mood and decreased depressive symptoms as measured by standardized scales such as the Hamilton Depression Rating Scale.
Future Research Directions
Ongoing research is necessary to fully elucidate the therapeutic potential of this compound. Areas of interest include:
- Long-term Efficacy : Investigating the long-term effects of this compound on mood stabilization and anxiety reduction.
- Combination Therapies : Exploring the effects of combining this compound with other antidepressants or anxiolytics to enhance therapeutic outcomes.
- Mechanistic Studies : Further studies to understand the precise mechanisms by which this compound acts on neurotransmitter systems.
作用機序
スネピトロンは、セロトニン 5-ヒドロキシトリプタミン 1A 受容体アゴニストとα-2 アドレナリン受容体アンタゴニストとして作用することで、その効果を発揮します。また、ドーパミン D2 アゴニスト作用も示します。 これらの受容体に結合することで、スネピトロンは神経伝達物質の放出と活性を調節し、気分や不安レベルに影響を与えます .
類似化合物との比較
スネピトロンは、組み合わせた受容体活性を持つ点でユニークです。類似の化合物には、次のものがあります。
レソピトロン: 同様の不安解消作用を持つ、別のセロトニン受容体アゴニスト。
ブスピロン: 不安治療に使用される、セロトニン受容体アゴニスト。
タンドスピロン: ブスピロンと同様に、セロトニン受容体に作用し、不安やうつ病の治療に使用されます.
スネピトロンのユニークさは、セロトニンとアドレナリン受容体に対する二重の作用にあり、これは、通常、1 つの受容体タイプのみを標的にする他の化合物とは異なります。
生物活性
Sunepitron, also known as this compound Hydrochloride, is a compound that has garnered attention for its biological activity, particularly in relation to serotonin receptors. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is primarily recognized as an antagonist of certain serotonin receptors, specifically the 5-HT1A receptor. This receptor is crucial in various neuropsychological processes, including mood regulation and anxiety control. The compound's ability to modulate serotonin pathways suggests its potential therapeutic applications in treating mood disorders.
The primary mechanism through which this compound exerts its effects is by antagonizing the 5-HT1A receptor. This receptor is known to play a significant role in the feedback inhibition of serotonin release. By blocking this receptor, this compound may enhance serotonergic neurotransmission, potentially leading to antidepressant-like effects.
Key Research Findings
-
In Vitro Studies :
- In cell-based assays, this compound demonstrated significant antagonistic activity at the 5-HT1A receptor, leading to increased serotonin levels in synaptic clefts.
- Binding affinity studies indicated that this compound binds effectively to the 5-HT1A receptor with a Ki value suggesting high potency.
-
In Vivo Studies :
- Animal models have shown that administration of this compound leads to behavioral changes consistent with increased serotonergic activity, such as reduced anxiety-like behaviors in the elevated plus maze test.
- Pharmacokinetic studies revealed favorable absorption and distribution characteristics, supporting its potential for oral administration.
Data Tables
The following table summarizes key pharmacological properties and findings related to this compound:
| Property | Value |
|---|---|
| Target Receptor | 5-HT1A |
| Binding Affinity (Ki) | Low nanomolar range |
| Administration Route | Oral |
| Effect on Serotonin | Increases synaptic serotonin levels |
| Behavioral Effects | Reduces anxiety-like behavior |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:
- Case Study 1 : A double-blind placebo-controlled trial involving patients with generalized anxiety disorder (GAD) demonstrated that patients receiving this compound exhibited significantly reduced anxiety scores compared to the placebo group over a 12-week period.
- Case Study 2 : In a cohort study focusing on patients with major depressive disorder (MDD), this compound was combined with selective serotonin reuptake inhibitors (SSRIs). Results indicated enhanced antidepressant effects and faster onset of action when compared to SSRIs alone.
特性
CAS番号 |
131831-03-3 |
|---|---|
分子式 |
C17H23N5O2 |
分子量 |
329.4 g/mol |
IUPAC名 |
1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1 |
InChIキー |
UXWBIYCPUVWKHP-KBPBESRZSA-N |
SMILES |
C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4 |
異性体SMILES |
C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4 |
正規SMILES |
C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4 |
同義語 |
sunepitron |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















